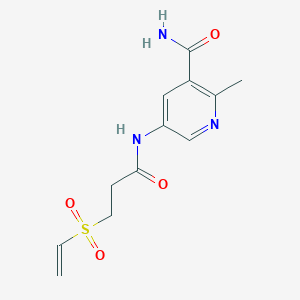
5-(3-Ethenylsulfonylpropanoylamino)-2-methylpyridine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(3-Ethenylsulfonylpropanoylamino)-2-methylpyridine-3-carboxamide, also known as E7820, is a small molecule inhibitor of angiogenesis. It was developed by Eisai Co. Ltd. and is currently being investigated for its potential use in cancer therapy.
Mécanisme D'action
5-(3-Ethenylsulfonylpropanoylamino)-2-methylpyridine-3-carboxamide inhibits angiogenesis by targeting the vascular endothelial growth factor (VEGF) signaling pathway. Specifically, it inhibits the interaction between VEGF and its receptor, preventing the activation of downstream signaling pathways that promote angiogenesis.
Biochemical and Physiological Effects
In preclinical studies, 5-(3-Ethenylsulfonylpropanoylamino)-2-methylpyridine-3-carboxamide has demonstrated anti-tumor activity in a variety of cancer types, including lung, breast, and colon cancer. It has also been shown to reduce tumor growth and metastasis in animal models of cancer. Additionally, 5-(3-Ethenylsulfonylpropanoylamino)-2-methylpyridine-3-carboxamide has been shown to reduce inflammation in animal models of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 5-(3-Ethenylsulfonylpropanoylamino)-2-methylpyridine-3-carboxamide is its specificity for the VEGF signaling pathway, which minimizes off-target effects. However, like many small molecule inhibitors, 5-(3-Ethenylsulfonylpropanoylamino)-2-methylpyridine-3-carboxamide may have limited bioavailability and may require high doses for therapeutic efficacy.
Orientations Futures
Future research on 5-(3-Ethenylsulfonylpropanoylamino)-2-methylpyridine-3-carboxamide could focus on its potential use in combination with other cancer therapies, such as chemotherapy or immunotherapy. Additionally, further investigation into the mechanisms underlying its anti-inflammatory effects could lead to the development of new treatments for inflammatory diseases. Finally, the development of more potent and bioavailable analogs of 5-(3-Ethenylsulfonylpropanoylamino)-2-methylpyridine-3-carboxamide could improve its therapeutic potential.
Méthodes De Synthèse
The synthesis of 5-(3-Ethenylsulfonylpropanoylamino)-2-methylpyridine-3-carboxamide involves several steps, including the reaction of 2-methylpyridine-3-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with N-(3-ethenylsulfonylpropyl)amine to form the amide intermediate, which is subsequently treated with ammonia to yield 5-(3-Ethenylsulfonylpropanoylamino)-2-methylpyridine-3-carboxamide.
Applications De Recherche Scientifique
5-(3-Ethenylsulfonylpropanoylamino)-2-methylpyridine-3-carboxamide has been shown to inhibit angiogenesis, the process by which new blood vessels are formed. This is a critical process in tumor growth and metastasis, making 5-(3-Ethenylsulfonylpropanoylamino)-2-methylpyridine-3-carboxamide a potential therapeutic agent for cancer treatment. Additionally, 5-(3-Ethenylsulfonylpropanoylamino)-2-methylpyridine-3-carboxamide has demonstrated anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
Propriétés
IUPAC Name |
5-(3-ethenylsulfonylpropanoylamino)-2-methylpyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O4S/c1-3-20(18,19)5-4-11(16)15-9-6-10(12(13)17)8(2)14-7-9/h3,6-7H,1,4-5H2,2H3,(H2,13,17)(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYUWCGTUWPFOAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=N1)NC(=O)CCS(=O)(=O)C=C)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Ethenylsulfonylpropanoylamino)-2-methylpyridine-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[4-(3-Chloropyridin-4-yl)morpholin-2-yl]-thiomorpholin-4-ylmethanone](/img/structure/B2662197.png)
![N-(2,5-dimethoxyphenyl)-2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2662199.png)
![1-{[2-(4-Chlorophenyl)-1,3-dioxolan-4-yl]methyl}-4-(prop-2-yn-1-yl)piperazine](/img/structure/B2662201.png)
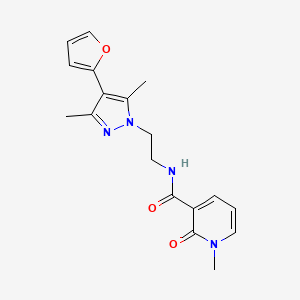
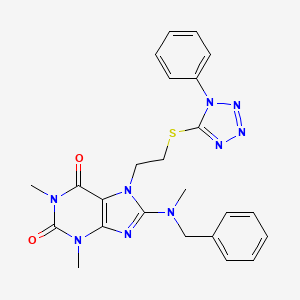
![[Cyclohexyl(methyl)carbamoyl]methyl 2-(4-chlorophenyl)acetate](/img/structure/B2662204.png)

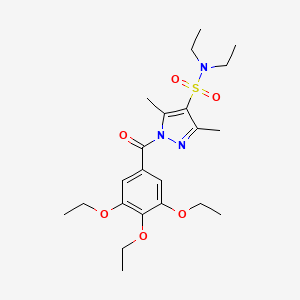
![N-[4-(1H-pyrrol-1-yl)benzyl]benzenesulfonamide](/img/structure/B2662211.png)
![2-Chloro-N-[[1-(2-methoxyacetyl)azetidin-3-yl]methyl]acetamide](/img/structure/B2662212.png)
![{2-[(4-methylphenyl)sulfanyl]-3-pyridinyl}methyl N-isopropylcarbamate](/img/structure/B2662213.png)
![N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-2-(methylsulfonyl)benzamide](/img/structure/B2662216.png)
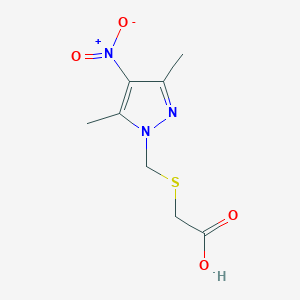
![N-((4aR,6S,7R,8R,8aS)-6-(4-(tert-butyl)phenoxy)-2-(furan-2-yl)-8-hydroxyhexahydropyrano[3,2-d][1,3]dioxin-7-yl)acetamide](/img/structure/B2662219.png)